2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl- is a heterocyclic organic compound that features a furanone ring with a chlorophenyl imino group and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl- typically involves the reaction of 4-chloroaniline with 3-methyl-2(5H)-furanone under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
- 2(5H)-Furanone, 5-[(4-bromophenyl)imino]-3-methyl-
- 2(5H)-Furanone, 5-[(4-fluorophenyl)imino]-3-methyl-
- 2(5H)-Furanone, 5-[(4-methylphenyl)imino]-3-methyl-
Comparison: Compared to its analogs, 2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl- is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The electronic and steric effects of the chlorine substituent can lead to differences in chemical behavior and biological activity.
Properties
CAS No. |
90141-10-9 |
---|---|
Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
5-(4-chlorophenyl)imino-3-methylfuran-2-one |
InChI |
InChI=1S/C11H8ClNO2/c1-7-6-10(15-11(7)14)13-9-4-2-8(12)3-5-9/h2-6H,1H3 |
InChI Key |
CFSFUPLLODHKSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=C(C=C2)Cl)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.